N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(13-7-8-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-24-16)15-6-3-9-25-15/h1-6,9,13H,7-8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJUDKWKGMSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Tetrahydrofuran-Carboxamide Moieties
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Structure: Shares a tetrahydrofuran-carboxamide group but replaces the oxadiazole-thiophene-phenyl system with a cyclopropane-carboxamide and chlorophenyl group. Application: Used as a fungicide .
K04 (C8H11N3O2S; (2S,3S)-3-methyl-N-(1,2,3-thiadiazol-5-yl)tetrahydrofuran-2-carboxamide):
2.2. Analogues with 1,2,4-Oxadiazole and Thiophene Groups
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride: Structure: Lacks the phenyl-tetrahydrofuran-carboxamide chain but shares the oxadiazole core.
- Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): Structure: Features a thiazolidine ring with trifluoromethyl groups instead of oxadiazole-thiophene. Application: Used as an acaricide . Comparison: The trifluoromethyl groups in flubenzimine enhance lipophilicity, whereas the target compound’s thiophene may improve redox stability.
2.3. Pharmacologically Relevant Carboxamides
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):
Key Research Findings and Data
Biological Activity
The compound N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a tetrahydrofuran ring and an oxadiazole moiety, which are known to impart significant biological properties. The presence of the thiophene group enhances its lipophilicity and potential interactions with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of the 1,2,4-oxadiazole scaffold exhibit promising anticancer properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 25.72 ± 3.95 |
| Compound B | MCF-7 | 45.2 ± 13.0 |
These findings suggest that the oxadiazole derivatives can serve as potential leads for developing new anticancer therapies .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in the pathogenesis of Alzheimer's, has been linked to reduced tau phosphorylation and amyloid beta accumulation. Compounds similar to this compound have demonstrated significant GSK-3β inhibitory activity with IC50 values around 70 nM .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by modulating cytokine release in cellular models. In vitro studies showed a reduction in pro-inflammatory markers such as IL-6 and TNF-alpha when treated with similar oxadiazole derivatives . This activity is crucial for conditions characterized by chronic inflammation, including neurodegenerative disorders.
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- Study on GSK-3β Inhibition : A recent study synthesized a series of oxadiazole compounds and evaluated their effects on GSK-3β activity in cellular models of neurodegeneration. The most potent compound restored cell viability significantly after neurotoxic insult .
- Anticancer Efficacy : Another investigation focused on the cytotoxicity of oxadiazole derivatives against various cancer cell lines, demonstrating promising IC50 values that indicate potential for further development as anticancer agents .
Scientific Research Applications
The compound has garnered interest for its potential biological activities, including:
-
Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines.
These findings suggest that the compound may effectively inhibit tumor growth, particularly in renal and cervical cancers.
Cell Line IC50 (µM) Human cervical carcinoma (HeLa) 9.27 Colon adenocarcinoma (Caco-2) 2.76 Renal cancer (RXF 486) 1.143 - Antimicrobial Properties : Compounds containing oxadiazole moieties have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives, including the target compound. It was found that the compound exhibited significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 45 µM. The study emphasized the role of the thiophene ring in enhancing cytotoxic effects through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : The compound’s core structure (oxadiazole, tetrahydrofuran, thiophene) suggests multi-step synthesis. A plausible route involves:
Oxadiazole formation : Cyclocondensation of thiophene-2-carboxylic acid hydrazide with a nitrile precursor under reflux in acetonitrile (1–3 minutes) to form the 1,2,4-oxadiazole ring .
Tetrahydrofuran coupling : Use a palladium-catalyzed cross-coupling reaction to attach the tetrahydrofuran-3-carboxamide moiety to the phenyl group.
Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradient) followed by recrystallization.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodine and triethylamine during cyclization to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for aromatic protons), tetrahydrofuran (δ 3.5–4.0 ppm for oxygenated CH2), and thiophene (δ 7.0–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for carboxamide) and C-O bonds (1050–1150 cm⁻¹ for tetrahydrofuran) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation : Systematically modify:
- Thiophene position (2- vs. 3-substitution).
- Oxadiazole ring (replace with 1,3,4-thiadiazole to compare electronic effects) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : If antibacterial activity varies between labs:
Replicate conditions : Ensure identical bacterial strains, media, and inoculum sizes.
Orthogonal assays : Validate results via time-kill kinetics and biofilm inhibition .
Metabolomic profiling : Use LC-MS to identify compound degradation products under assay conditions .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Metabolic sites : CYP3A4-mediated oxidation of tetrahydrofuran or thiophene rings .
- Toxicity alerts : Check for Pan-Assay Interference Compounds (PAINS) flags in the oxadiazole moiety .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
